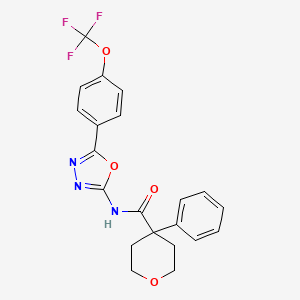

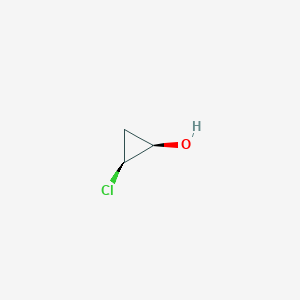

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Solvent Effects and Molecular Aggregation

Research has shown that solvent effects can significantly influence molecular aggregation, as observed in studies on similar thiazolyl compounds. The fluorescence emission spectra and circular dichroism (CD) spectra changes indicate the importance of solvent and concentration on molecular aggregation, highlighting the potential application of (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol in understanding solvent-induced aggregation processes (Matwijczuk et al., 2016).

Asymmetric Synthesis

The compound's structural analogs have been utilized in asymmetric synthesis, demonstrating its potential in the synthesis of complex organic molecules with high yields and enantioselectivities. This suggests the utility of (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol in facilitating similar asymmetric synthetic processes (Durán-Galván & Connell, 2010).

Bromination and Organic Synthesis

Studies on related cyclopentenones have explored the regio- and chemoselective bromination, revealing insights into the precise introduction of bromine atoms in organic molecules. This demonstrates the compound's relevance in organic synthesis, particularly in the strategic functionalization and derivatization of organic compounds (Shirinian et al., 2012).

N-Methylation and Transfer Hydrogenation

Utilization of methanol as both a C1 synthon and H2 source in N-methylation of amines and transfer hydrogenation of nitroarenes has been reported, highlighting the potential of using (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol in similar catalytic processes to synthesize pharmaceutical agents through green chemistry approaches (Sarki et al., 2021).

Oxidant Properties and Biological Impact

The compound's analogs have been studied for their oxidant properties and impact on biological systems, such as the effects on vitamin levels in rats. This suggests potential biomedical applications of (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol in understanding oxidative stress and free radical biology (Karatas et al., 2006).

Propiedades

IUPAC Name |

(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c8-6-5(3-10)9-7(11-6)4-1-2-4/h4,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCYSIDJQRLXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(S2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)

![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557469.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile](/img/structure/B2557474.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2557476.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)